Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with the benzoate ester. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their broad range of biological activities.
Thiazole derivatives: Exhibiting various biological activities, including antibacterial and antifungal properties.
Indole derivatives: Possessing diverse biological activities, such as antiviral and anticancer properties.
Properties
Molecular Formula |
C24H25F3N4O4 |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25F3N4O4/c1-2-35-23(34)15-3-6-18(7-4-15)31-21(32)13-19(22(31)33)29-17-9-11-30(12-10-17)20-8-5-16(14-28-20)24(25,26)27/h3-8,14,17,19,29H,2,9-13H2,1H3 |
InChI Key |
IKEDGYRTKRFWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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